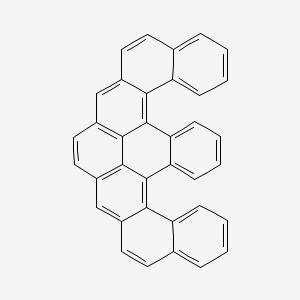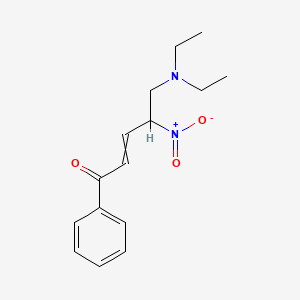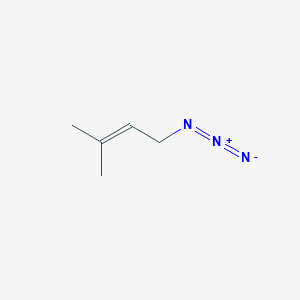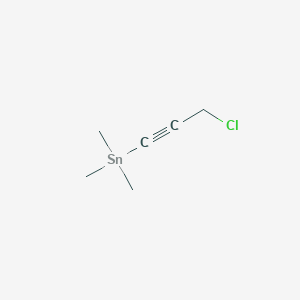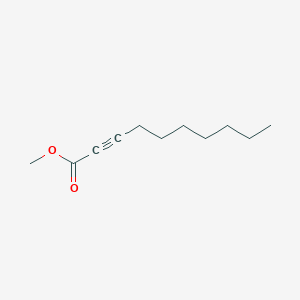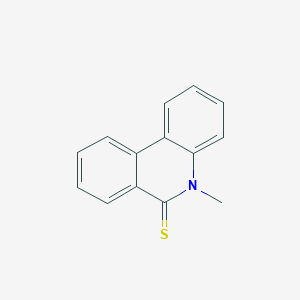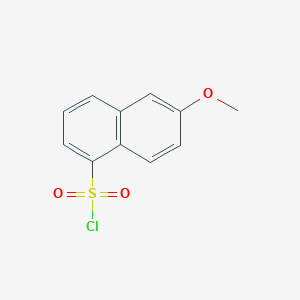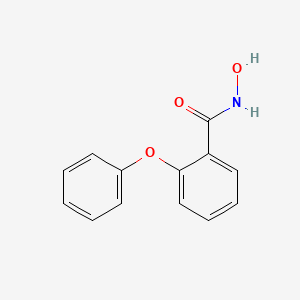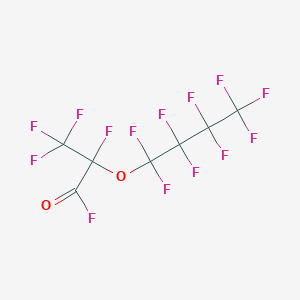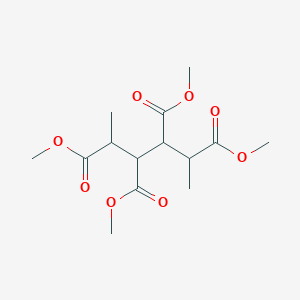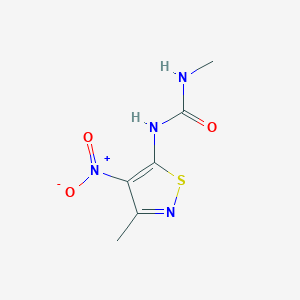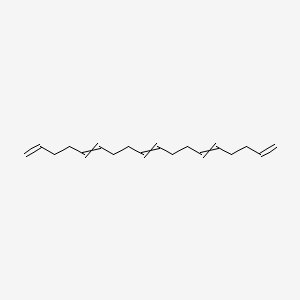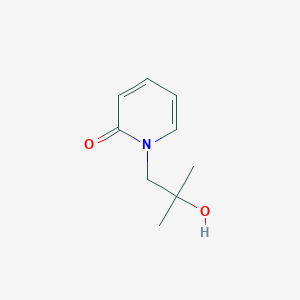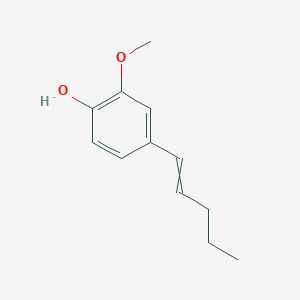
2-Methoxy-4-(pent-1-EN-1-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(pent-1-EN-1-YL)phenol, also known as Isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a pentenyl side chain. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(pent-1-EN-1-YL)phenol typically involves the alkylation of guaiacol (2-methoxyphenol) with allyl bromide, followed by isomerization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 2-Methoxy-4-(pent-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of the double bond in the pentenyl side chain can yield 2-methoxy-4-propylphenol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Vanillin: Formed through oxidation.
2-Methoxy-4-propylphenol: Formed through reduction.
Substituted derivatives: Depending on the nucleophile used in substitution reactions.
科学的研究の応用
2-Methoxy-4-(pent-1-EN-1-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of 2-Methoxy-4-(pent-1-EN-1-YL)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
類似化合物との比較
2-Methoxy-4-(pent-1-EN-1-YL)phenol is unique due to its specific structural features and properties. Similar compounds include:
Eugenol: Differing by the presence of a hydroxyl group instead of a methoxy group.
Vanillin: An oxidation product of this compound.
Guaiacol: The parent compound from which this compound is synthesized.
These compounds share some chemical properties but differ in their specific applications and biological activities.
特性
CAS番号 |
72898-31-8 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-methoxy-4-pent-1-enylphenol |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-10-7-8-11(13)12(9-10)14-2/h5-9,13H,3-4H2,1-2H3 |
InChIキー |
AGNOBTAOKUHUBE-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


